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Compound of Interest

Compound Name: Poststerone

Cat. No.: B1210667 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poststerone is a naturally occurring C21 ecdysteroid and a primary in vivo

metabolite of the phytoecdysteroid 20-hydroxyecdysone (20E).[1] It is formed through the

oxidative cleavage of the side chain of its parent compound between carbons C-20 and C-22.

[1] Emerging research indicates that Poststerone is not merely an inactivation product but

possesses significant biological activities of its own, particularly anabolic effects on skeletal

muscle.[1][2] It has been shown to increase muscle fiber size and myonuclei count, potentially

through the activation of the Protein Kinase B (Akt) signaling pathway.[1][2] Unlike traditional

anabolic steroids, Poststerone does not appear to exhibit direct androgenic activity.[1]

Furthermore, it has demonstrated a higher bioavailability in rats compared to 20E, making it a

compound of significant interest for exploring the therapeutic potential of ecdysteroids.[1]

These application notes provide an overview of Poststerone's properties and detailed

protocols for its analysis and in vitro evaluation.

Chemical and Physical Properties
Poststerone is a steroid characterized by the absence of the C-20,22 side chain found in its

parent compound, 20-hydroxyecdysone.[1]
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Property Value Reference

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,1

7S)-17-acetyl-2,3,14-

trihydroxy-10,13-dimethyl-

2,3,4,5,9,11,12,15,16,17-

decahydro-1H-

cyclopenta[a]phenanthren-6-

one

[3]

Synonyms

2beta,3beta,14-trihydroxy-

5beta-pregn-7-ene-6,20-dione,

CHEBI:27709

[3][4]

CAS Number 10162-99-9 [3]

Molecular Formula C₂₁H₃₀O₅ [3]

Molecular Weight 362.5 g/mol [3][4]

Purity (Typical) >98% (HPLC) [3]

Biological Activity and Mechanism of Action
Poststerone exhibits anabolic and metabolic effects, positioning it as a molecule of interest for

muscle growth and metabolic disorders.

Anabolic Effects: Studies in rats have shown that Poststerone administration increases the

cross-sectional area (CSA) of muscle fibers.[1][2] Notably, it was more effective than its parent

compound, 20E, at increasing the CSA of all four fiber types (I, IIa, IIx, IIb) in the extensor

digitorum longus (EDL) muscle.[1][2] Like 20E, Poststerone also increases the number of

myonuclei, suggesting a role in muscle growth and repair.[1][2]

Metabolic Effects: Poststerone has been observed to influence lipid metabolism and glucose

homeostasis, with studies in animal models showing it can reduce blood glucose levels and

improve lipid profiles.[1]

Signaling Pathway: The anabolic effects of Poststerone are believed to be mediated through

the activation of key signaling pathways. It has been identified as an activator of Protein Kinase
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B (Akt), a central regulator of cell growth and protein synthesis.[1] This is consistent with the

known effects of its parent compound, 20E, which has been shown to involve the

PI3K/Akt/mTOR signaling pathway.[5]
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Caption: Poststerone activation of the PI3K/Akt/mTOR signaling pathway.
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Pharmacokinetic Data
Poststerone is a metabolite of 20-hydroxyecdysone (20E).[6] In humans administered a 50 mg

dose of 20E, Poststerone's metabolite, 14-deoxy-poststerone, was identified and quantified

in urine.[7]

Parameter Species Analyte Value Matrix Reference

Bioavailability Rat Poststerone ~18.7% - [1]

Cmax Human
14-deoxy-

poststerone

0.1–1.5

µg/mL
Urine [7]

Tmax Human
14-deoxy-

poststerone
23.3–41.3 h Urine [7]

Detection

Window
Human

14-deoxy-

poststerone
8.5 to 97 h Urine [7]

Experimental Protocols
Protocol 1: Quantitative Analysis of Poststerone in
Biological Samples by LC-MS/MS
This protocol outlines a method for the detection and quantification of Poststerone and its

metabolites in urine, adapted from methods used for ecdysterone and other steroids.[7][8]

1. Materials and Reagents

Poststerone analytical standard (purity >98%)

14-deoxy-poststerone analytical standard

Internal Standard (IS), e.g., d3-Testosterone or a stable isotope-labeled Poststerone

HPLC-grade methanol, acetonitrile, and water

Formic acid
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Urine or plasma samples

Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates for Liquid-Liquid

Extraction (LLE)

Centrifuge, vortex mixer, sample vials

2. Sample Preparation (Urine)

Thaw frozen urine samples at room temperature.

Centrifuge at 4,000 x g for 10 minutes to pellet any precipitate.

To 1 mL of supernatant, add 50 µL of the internal standard (IS) working solution.

For Dilute-and-Inject: Dilute the sample 1:10 with the initial mobile phase (e.g., water with

0.1% formic acid). Vortex and transfer to an autosampler vial.[7]

For Extraction (LLE):

Add 5 mL of an organic solvent (e.g., methyl tert-butyl ether).

Vortex vigorously for 10 minutes.

Centrifuge at 4,000 x g for 5 minutes to separate the phases.

Freeze the aqueous (bottom) layer at -20°C.

Decant the organic (top) layer into a new tube.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of mobile phase. Vortex and transfer to an autosampler

vial.

3. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).[9]

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.2-0.4 mL/min.

Gradient: A typical gradient would be 5-95% B over 8 minutes, hold for 2 minutes, and re-

equilibrate.

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (example):

14-deoxy-poststerone: Precursor ion [M+H]⁺ m/z 347.2 → Product ion m/z 329.1.[7]

Poststerone (Predicted): Precursor ion [M+H]⁺ m/z 363.2 → Product ions (determine

by infusion of standard, likely involving water losses, e.g., m/z 345.2, 327.2).

4. Data Analysis

Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the

concentration of the standards.

Use a linear regression model to determine the concentration of Poststerone in the

unknown samples.

The Lower Limit of Quantification (LLOQ) should be determined based on signal-to-noise

ratio (>10) and reproducibility.
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Caption: Workflow for quantitative analysis of Poststerone via LC-MS/MS.

Protocol 2: In Vitro Assessment of Anabolic Activity in
C2C12 Myotubes
This protocol describes a method to assess the anabolic potential of Poststerone by

measuring protein synthesis in differentiated C2C12 mouse myoblast cells.

1. Materials and Reagents

C2C12 mouse myoblast cell line

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Horse Serum (HS)

Penicillin-Streptomycin solution

Poststerone stock solution (in DMSO)

Protein synthesis assay kit (e.g., based on puromycin incorporation) or reagents for Western

Blotting (antibodies for p-Akt, total Akt, p-S6K, etc.)

Cell culture plates (24- or 96-well), flasks, and other sterile plasticware.

2. Cell Culture and Differentiation
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Growth Phase: Culture C2C12 myoblasts in Growth Medium (DMEM with 10% FBS, 1%

Pen-Strep) at 37°C, 5% CO₂. Passage cells when they reach 80% confluency.

Seeding: Seed myoblasts into appropriate plates (e.g., 24-well) at a density that will achieve

100% confluency within 48 hours.

Differentiation: Once confluent, switch the medium to Differentiation Medium (DMEM with 2%

Horse Serum, 1% Pen-Strep).

Replace the Differentiation Medium every 48 hours. Allow cells to differentiate for 4-6 days

until multinucleated myotubes are clearly visible.

3. Poststerone Treatment

Prepare serial dilutions of Poststerone in Differentiation Medium from the DMSO stock.

Ensure the final DMSO concentration in all wells (including vehicle control) is constant and

non-toxic (e.g., <0.1%).

Remove the old medium from the differentiated myotubes and add the medium containing

various concentrations of Poststerone (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

Incubate for the desired time period (e.g., 24-48 hours for protein synthesis assays, or

shorter times like 15-60 minutes for signaling pathway activation studies).

4. Endpoint Analysis: Protein Synthesis

Puromycin-based Assay:

Follow the manufacturer's protocol. Typically, this involves adding a low concentration of

puromycin to the wells for the last 30-60 minutes of incubation.

Puromycin is incorporated into newly synthesized polypeptide chains.

Lyse the cells and detect the incorporated puromycin using an anti-puromycin antibody via

ELISA, Western Blot, or immunofluorescence.

An increase in signal relative to the vehicle control indicates an increase in global protein

synthesis.
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Western Blot for Signaling Proteins:

Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

Determine total protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against key signaling proteins (e.g.,

phospho-Akt, total-Akt, phospho-mTOR) followed by HRP-conjugated secondary

antibodies.

Visualize bands using chemiluminescence and quantify band density. An increased ratio of

phosphorylated to total protein indicates pathway activation.
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Caption: Experimental workflow for assessing the anabolic effects of Poststerone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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